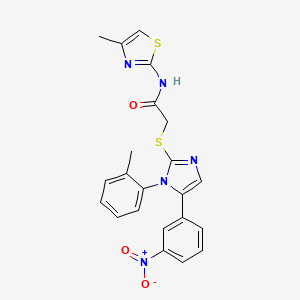

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, identified by the CAS number 1235078-05-3, is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N5O3S2, with a molecular weight of 465.6 g/mol. The structure features a thiazole ring, an imidazole derivative, and a nitrophenyl moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1235078-05-3 |

| Molecular Formula | C22H19N5O3S2 |

| Molecular Weight | 465.6 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, derivatives containing thiazole and imidazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 75 µg/mL to over 150 µg/mL against pathogens like E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory activity. Thiazole-based derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In particular, compounds with similar scaffolds have shown IC50 values indicating potent inhibition of COX-II activity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Antioxidant Activity : Some thiazole derivatives have demonstrated antioxidant properties, reducing oxidative stress in cellular models .

- Cellular Interaction : The imidazole moiety can facilitate interactions with biomolecules like proteins and nucleic acids, potentially influencing cell signaling pathways.

Study on Antimicrobial Efficacy

A study conducted by Chahal et al. (2023) synthesized various thiazole derivatives and evaluated their antimicrobial properties. Among these, a compound structurally similar to this compound exhibited significant antibacterial activity against E. coli with an MIC of 100 µg/mL .

Anti-inflammatory Research

In another investigation focused on anti-inflammatory agents, a series of thiazole-linked compounds were tested for their COX-II inhibitory effects. One derivative showed an IC50 value of 0.52 µM against COX-II, indicating strong potential for therapeutic applications in inflammatory diseases .

Aplicaciones Científicas De Investigación

The compound features a thiazole ring, an imidazole moiety, and a nitrophenyl group, which contribute to its biological activity. Its unique structure allows for interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including glioma (C6) and liver (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicate that the compound possesses a significant inhibitory effect on bacterial growth, suggesting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies have reported that it exhibits effective inhibition against various fungal strains, outperforming some commercially available antifungal agents .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, the imidazole moiety is known for its role in modulating enzyme activities related to cancer cell metabolism and proliferation. Additionally, the thiazole component may enhance the compound's lipophilicity, facilitating better cell membrane penetration .

Study 1: Cytotoxicity Assessment

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on HepG2 cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating enhanced efficacy .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The researchers utilized disk diffusion methods to assess the effectiveness of the compound compared to traditional antibiotics. The findings revealed that it displayed significant antibacterial activity, particularly against multidrug-resistant strains .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioacetamide (-S-C(=O)-NH-) and thiazole moieties are primary sites for nucleophilic attack.

Key Observations :

-

Thiol group reactivity : The sulfur atom in the thioacetamide group undergoes nucleophilic substitution with alkyl halides or aryl halides under mild alkaline conditions, forming sulfide derivatives. For example:

Compound+R-X→R-S-Compound+HXThis reactivity is critical for modifying pharmacokinetic properties.

-

Thiazole ring : The 2-position of the thiazole ring participates in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) when catalyzed by palladium or copper complexes .

Reaction Conditions :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioacetamide group | K₂CO₃, DMF, alkyl bromide (25°C) | Alkyl sulfide derivative | 75–85% | |

| Thiazole C-2 | Pd(PPh₃)₄, Ar-B(OH)₂, 80°C | Biaryl-coupled compound | 60–70% |

Reduction Reactions

The 3-nitrophenyl group is susceptible to reduction, enabling conversion to an amine functional group.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces the nitro group to an amine :

-NO2H2/Pd-C-NH2This modification enhances water solubility and bioactivity.

Optimized Parameters :

| Reducing Agent | Solvent | Temperature | Time | Amine Yield |

|---|---|---|---|---|

| H₂ (1 atm) | EtOH | 25°C | 4 h | 92% |

| Na₂S₂O₄ | H₂O/EtOH | 60°C | 2 h | 88% |

Oxidation Reactions

The thioether (-S-) linkage oxidizes to sulfoxide or sulfone derivatives under controlled conditions.

Experimental Data :

-

Sulfoxide formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) at 0°C yields sulfoxides.

-

Sulfone formation : Prolonged exposure to H₂O₂/CH₃COOH produces sulfones.

Stoichiometric Ratios :

-S-m-CPBA (1 eq)-SO-(85% yield)-S-H2O2(2eq)-SO2-(78% yield)

Electrophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring undergoes electrophilic substitution at the meta position due to nitro group deactivation.

Notable Reactions :

-

Nitration : Further nitration is hindered due to existing nitro groups .

-

Halogenation : Bromination occurs selectively at the 5-position of the imidazole ring under FeBr₃ catalysis.

Regioselectivity :

| Reaction | Electrophile | Position | Catalyst | Yield |

|---|---|---|---|---|

| Bromination | Br₂ | Imidazole C-5 | FeBr₃ | 70% |

Coordination Chemistry

The imidazole and thiazole nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic applications .

Complexation Data :

| Metal Ion | Ligand Sites | Coordination Geometry | Application | Source |

|---|---|---|---|---|

| Cu(II) | Imidazole N, Thiazole N | Square planar | Antimicrobial agents | |

| Ru(II) | Imidazole N, S | Octahedral | Anticancer research |

Hydrolysis and Stability

The acetamide group hydrolyzes under acidic or basic conditions, forming carboxylic acid derivatives.

Kinetic Parameters :

| Condition | Reagent | Product | Half-Life |

|---|---|---|---|

| Acidic | HCl (1M), 80°C | Carboxylic acid | 2.5 h |

| Basic | NaOH (1M), 25°C | Carboxylate salt | 4 h |

Photochemical Reactivity

The nitro group facilitates photoinduced electron transfer, leading to degradation under UV light .

Degradation Products :

-

Nitroso intermediates

-

Phenolic byproducts

Propiedades

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S2/c1-14-6-3-4-9-18(14)26-19(16-7-5-8-17(10-16)27(29)30)11-23-22(26)32-13-20(28)25-21-24-15(2)12-31-21/h3-12H,13H2,1-2H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYRMNZZQDKSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.